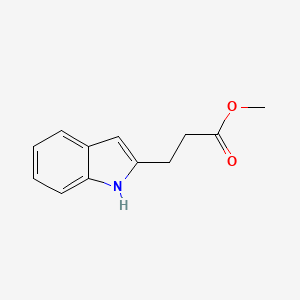

methyl 3-(1H-indol-2-yl)propanoate

Description

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

methyl 3-(1H-indol-2-yl)propanoate |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)7-6-10-8-9-4-2-3-5-11(9)13-10/h2-5,8,13H,6-7H2,1H3 |

InChI Key |

KESSAPDPBMCDLZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC2=CC=CC=C2N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural variations among analogs include:

- Substituent position on indole : 2-yl vs. 3-yl substitution.

- Ester vs. acid functional groups .

- Substituents on the indole nitrogen (e.g., methyl, benzyl).

- Additional functional groups (e.g., bromine, phenyl, oxo).

Table 1: Structural Comparison of Selected Analogs

*Estimated based on molecular formula.

Key Observations :

- Indole vs.

- Positional Isomerism : 2-yl vs. 3-yl substitution (e.g., Target vs. CAS 5548-09-4) alters molecular conformation and packing in crystalline states, influencing melting points and reactivity .

- Functional Groups : Carboxylic acid derivatives () exhibit higher water solubility compared to esters, making them more suitable for aqueous applications.

Physical and Chemical Properties

Table 2: Physical Properties of Selected Analogs

Preparation Methods

Procedure:

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 8 hours |

| Temperature | 70°C |

| Catalyst | H₂SO₄ |

| Purification | Column chromatography (hexane/EtOAc) |

Alkylation of Indole-2-Propionic Acid Derivatives

This method utilizes alkylation of indole-2-propionic acid precursors with methylating agents.

Example:

-

Substrate : 3-(1H-Indol-2-yl)propanoic acid chloride

-

Methylating Agent : Methyl iodide (CH₃I)

-

Base : Triethylamine (Et₃N)

-

Solvent : Dichloromethane (DCM)

Procedure:

-

Activate the carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

-

Add methyl iodide (1.2 equiv) and Et₃N (2.0 equiv) in DCM at 0°C.

-

Stir for 4 hours at room temperature.

Optimization Notes:

-

Excess methyl iodide improves conversion.

-

Anhydrous conditions prevent hydrolysis of the acid chloride.

Palladium-Catalyzed Cross-Coupling

Aryl halides and methyl acrylate undergo Heck coupling to form the target compound.

Reaction Scheme:

-

Reactants :

-

2-Bromoindole (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%)

-

Base: Et₃N (2.0 equiv)

-

-

Conditions :

-

90°C in DMF for 12 hours.

-

Data Table:

| Component | Quantity |

|---|---|

| 2-Bromoindole | 1.0 mmol |

| Methyl acrylate | 1.5 mmol |

| Pd(OAc)₂ | 0.05 mmol |

| PPh₃ | 0.10 mmol |

| Solvent | DMF (5 mL) |

Reductive Amination Followed by Esterification

A multi-step approach involving reductive amination and subsequent esterification.

Steps:

Critical Parameters:

-

NaBH₃CN ensures selective reduction of the imine bond.

-

Acidic esterification prevents epimerization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time.

Protocol:

Advantages:

-

6x faster than conventional heating.

-

Higher purity due to reduced side reactions.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative.

Example:

Comparison Table:

| Method | Yield (%) | Time (h) |

|---|---|---|

| Acid-Catalyzed | 78 | 8 |

| Microwave | 89 | 0.5 |

| Enzymatic | 70 | 24 |

Troubleshooting and Optimization

-

Impurity Control : Column chromatography (silica gel, hexane/EtOAc 4:1) removes unreacted indole.

-

Scale-Up Challenges : Exothermic esterification requires controlled addition of H₂SO₄.

-

Storage : Store under N₂ at –20°C to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-(1H-indol-2-yl)propanoate, and how can reaction efficiency be optimized?

- Methodology :

-

Route 1 : Use phase-transfer catalysis (PTC) with N-alkylation of indole derivatives. For example, cycloalkylation of chloro-propanamide intermediates under PTC conditions (e.g., benzyl/cyano groups) can yield indole-propanoate esters .

-

Route 2 : Employ esterification of 3-(1H-indol-2-yl)propanoic acid using methanol and acid catalysts (e.g., H₂SO₄). Monitor reaction progress via TLC or HPLC (as in , which references HPLC for purity analysis).

-

Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (e.g., 60–80°C) to improve yields. suggests reaction yields can vary significantly (e.g., 11% to 68%) depending on substituents and conditions .

| Entry | Starting Material | Product Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 1 | Indole-2-carboxylic acid | 68 | 12 |

| 2 | N-Methylindole | 43 | 24 |

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology :

- Spectroscopy : Use -/-NMR to confirm ester and indole moieties. Compare chemical shifts to databases (e.g., PubChem entries in –11).

- Chromatography : Employ HPLC with UV detection (λ = 280 nm for indole absorption) and C18 columns. highlights HPLC as a standard for purity assessment (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z = 203.23 for C₁₂H₁₃NO₂) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodology :

- PPE : Wear chemical-resistant gloves (nitrile) and full-body lab coats. emphasizes full chemical suits for high-concentration exposures .

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) .

- Waste Management : Avoid drainage disposal; collect organic waste in sealed containers for incineration .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of this compound?

- Methodology :

-

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., methanol/water mixtures, as in ). Use SHELXL for refinement, accounting for absorption (multi-scan correction) and twinning .

-

Key Parameters : Monitor bond angles (e.g., C–C–N in indole ring ≈ 108°) and torsion angles to confirm planar indole alignment. reports monoclinic symmetry with β = 111.27°, typical for indole esters .

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell (Å) | , , |

| -factor | 0.052 |

Q. How can computational chemistry guide the design of this compound derivatives with enhanced bioactivity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., serotonin receptors, given indole’s role in neurotransmitter analogs) .

- SAR Analysis : Modify ester groups (e.g., ethyl vs. methyl) and indole substituents (e.g., electron-withdrawing groups at C5) to assess activity changes. shows methyl esters are common in antihypertensive agents .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodology :

- Cross-Validation : Compare NMR data with SCXRD results. For example, ’s bond lengths (C–O ≈ 1.34 Å) should align with IR carbonyl stretches (~1740 cm⁻¹).

- Dynamic NMR : Resolve rotational barriers in ester groups at low temperatures (e.g., –40°C) if splitting is observed in -NMR.

- Error Analysis : Re-examine refinement parameters (e.g., > 0.15 in suggests residual electron density artifacts) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.